N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Description
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes two pyrazole rings and an oxane ring
Properties
IUPAC Name |
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-5-16-15(18(25-4)22(3)21-16)10-19-17(24)14-11-20-23(12(14)2)13-6-8-26-9-7-13/h11,13H,5-10H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPINURSGLXGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CNC(=O)C2=C(N(N=C2)C3CCOCC3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the oxane ring and the carboxamide group. Common reagents used in these reactions include ethyl pyrazole, methoxy pyrazole, and oxane derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. The scalability of the synthesis process is an important consideration for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazole-containing compounds.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and oxane-containing molecules. Examples include:
- 3-ethyl-5-methoxy-1-methylpyrazole
- 5-methyl-1-(oxan-4-yl)pyrazole
- N-methylpyrazole derivatives
Uniqueness
What sets N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
